molecular formula C14H22N2 B1283722 Benzyl-methyl-piperidin-4-ylmethyl-amine CAS No. 749845-76-9

Benzyl-methyl-piperidin-4-ylmethyl-amine

Cat. No. B1283722
CAS RN: 749845-76-9
M. Wt: 218.34 g/mol
InChI Key: RKONUTWCBKFEFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves various chemical reactions. For instance, the synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another example is the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt, which involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, including compounds like Benzyl-methyl-piperidin-4-ylmethyl-amine, are widely used in pharmaceuticals. They serve as pharmacophores—the part of a molecular structure responsible for a drug’s biological activity—and are integral in developing drugs for various diseases. For instance, they are used in creating medications for cancer, viral infections, malaria, and more .

Antimicrobial and Antifungal Properties

These compounds have shown effectiveness in antimicrobial and antifungal applications. Their structural features contribute to their ability to combat harmful microorganisms and fungi, making them valuable in developing new treatments for infections .

Analgesic and Anti-inflammatory Uses

Piperidine derivatives are also utilized for their analgesic (pain-relieving) and anti-inflammatory properties. This makes them candidates for treating conditions that involve pain and inflammation, such as arthritis .

Anti-Alzheimer’s Disease

The structure of piperidine derivatives lends itself to the development of drugs targeting Alzheimer’s disease. They can potentially inhibit or modulate enzymes or proteins associated with the disease’s progression .

Antipsychotic Medications

These compounds are used in creating antipsychotic drugs. Their pharmacophoric features make them suitable for treating psychiatric disorders by affecting neurotransmitter systems in the brain .

Cardiovascular Applications

Benzyl-methyl-piperidin-4-ylmethyl-amine may be used in cardiovascular drugs, particularly those targeting hypertension (high blood pressure). Piperidine derivatives can act on various pathways to help regulate blood pressure .

Antiviral Research

In the context of HIV research, piperidine derivatives have been synthesized and evaluated for their potential treatment properties. They offer a promising route for developing new antiviral drugs due to their structural adaptability .

Chemical Synthesis and Catalysis

Apart from medical applications, these compounds can play a role in chemical synthesis and catalysis. Their unique chemical properties allow them to facilitate or accelerate chemical reactions, which is crucial in industrial processes .

properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-6,14-15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKONUTWCBKFEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588022
Record name N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749845-76-9
Record name N-Methyl-1-phenyl-N-[(piperidin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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